

An In-depth Technical Guide to 2,6-Dimethyl-4-methoxybenzoic acid

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-methoxybenzoic acid

Cat. No.: B371505

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Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethyl-4-methoxybenzoic acid**, a key organic compound with potential applications in various scientific domains. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and outlines methods for its purification and analysis. The CAS number for **2,6-Dimethyl-4-methoxybenzoic acid** is 37934-89-7.

Chemical and Physical Properties

2,6-Dimethyl-4-methoxybenzoic acid is a white to yellow solid organic compound.^[1] Its core structure consists of a benzoic acid backbone substituted with two methyl groups at positions 2 and 6, and a methoxy group at position 4.

Table 1: Physicochemical Properties of **2,6-Dimethyl-4-methoxybenzoic acid**

Property	Value	Reference
CAS Number	37934-89-7	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.2 g/mol	[1]
Melting Point	144.5-145 °C	[1]
Boiling Point (Predicted)	310.0 ± 37.0 °C	[1]
Density (Predicted)	1.136 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.98 ± 0.37	[1]
Appearance	White to yellow solid	[1]
Storage	Sealed in dry, Room Temperature	[1]

Synthesis

A general and effective procedure for the synthesis of **2,6-Dimethyl-4-methoxybenzoic acid** involves the carboxylation of a Grignard reagent derived from 4-bromo-3,5-dimethylanisole.

Experimental Protocol: Synthesis from 4-bromo-3,5-dimethylanisole

This protocol describes the synthesis of **2,6-Dimethyl-4-methoxybenzoic acid** from 4-bromo-3,5-dimethylanisole and carbon dioxide.[\[1\]](#)

Materials:

- 4-bromo-3,5-dimethylanisole
- Anhydrous tetrahydrofuran (THF)
- n-butyllithium (1.6 M solution in hexane)
- Dry ice (solid carbon dioxide)

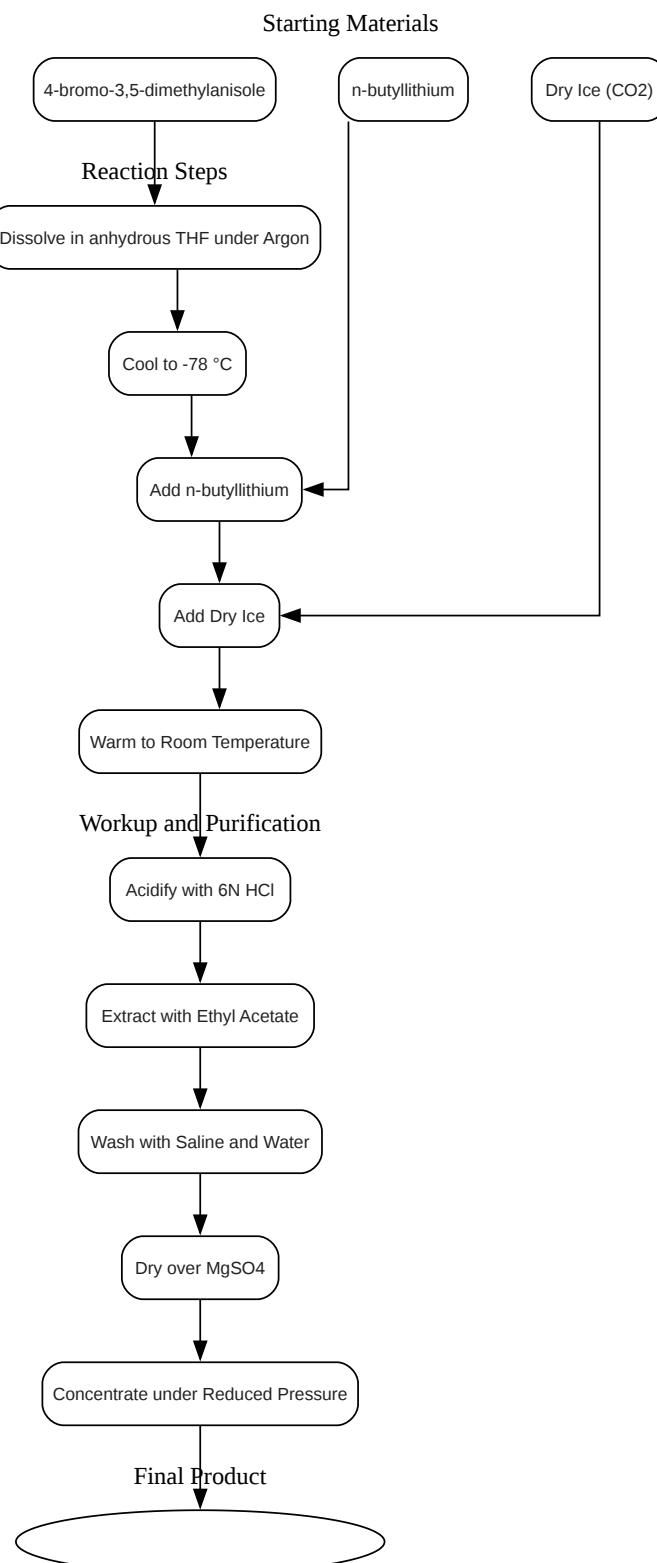
- 6N Hydrochloric acid
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate
- Argon gas

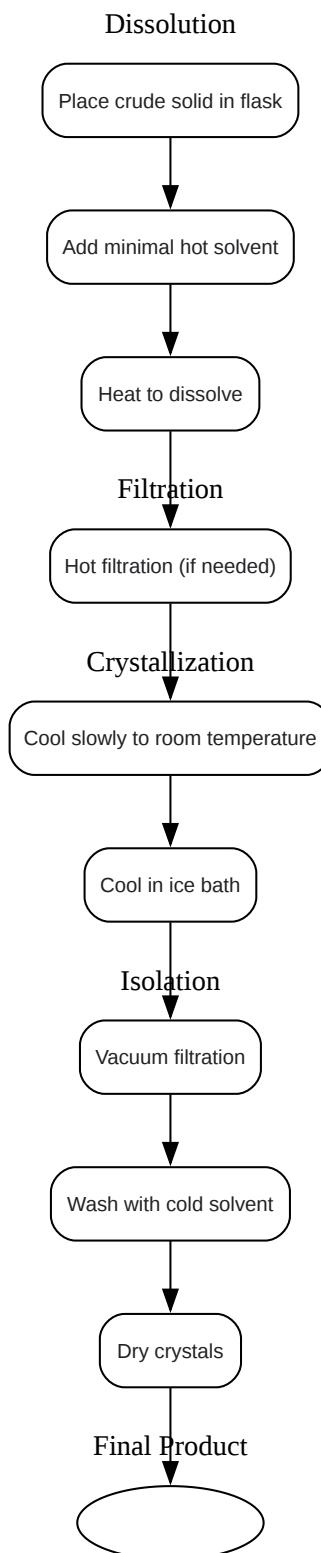
Procedure:

- Dissolve 4-bromo-3,5-dimethylanisole (3.38 g, 15.79 mmol) in 100 mL of anhydrous THF in a reaction vessel.
- Cool the reaction mixture to -78 °C under an argon atmosphere.
- Slowly add n-butyllithium (9.9 mL of a 1.6 M hexane solution, 15.8 mmol) dropwise over 15 minutes.
- Stir the reaction mixture at -78 °C for an additional 15 minutes after the addition is complete.
- Add a small amount of dry ice to the reaction system and continue stirring at -78 °C for 20 minutes.
- Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature, continuing to stir until the evolution of carbon dioxide gas ceases.
- Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.
- Separate the organic layer and extract the aqueous phase with ethyl acetate.
- Combine all organic phases, wash sequentially with saturated saline and deionized water.
- Dry the combined organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

Yield: The final product, **2,6-Dimethyl-4-methoxybenzoic acid**, is obtained as a white solid with a reported yield of 95% (2.7 g).[\[1\]](#)

Diagram 1: Synthesis Workflow



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References

- 1. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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